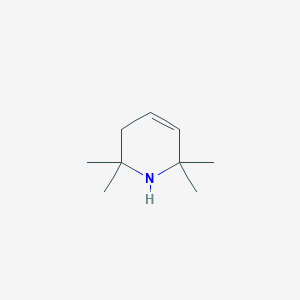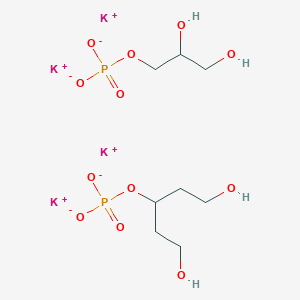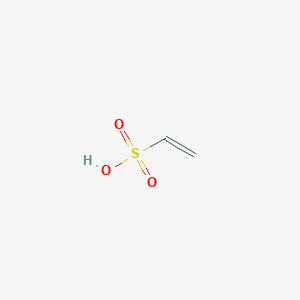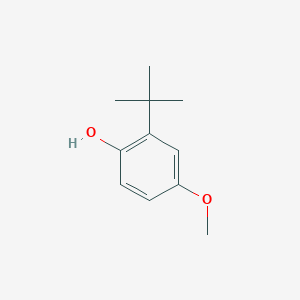
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Vue d'ensemble
Description
“Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-” is a chemical compound. It is related to “2,2,6,6-Tetramethylpiperidine”, which is a hindered secondary amine . This compound is used to prepare metallo-amide bases and selectively generate silylketene acetals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Molecular Structure Analysis
The molecular structure of “2,2,6,6-Tetramethylpiperidine” is represented by the SMILES stringCC1(C)CCCC(C)(C)N1 . The InChI representation is 1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 . Chemical Reactions Analysis
“2,2,6,6-Tetramethylpiperidine” can participate in various chemical reactions. It can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,6,6-Tetramethylpiperidine” include a refractive index ofn20/D 1.445 (lit.), boiling point of 152 °C (lit.), and density of 0.837 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Photoprotection and Antioxidants : Derivatives of tetramethylpiperidines, including compounds like HALS-1 and TINO, have been explored for their photoprotective effects, particularly against ultraviolet A (UVA) radiation. They are considered for use in polymer photostabilizers and as potential topical antioxidants (Damiani, Castagna, & Greci, 2002).
Pharmacological and Biological Applications : Certain derivatives have been studied for their pharmacological actions, mimicking the biological effects of psychotropic compounds. These studies include the investigation of their distribution in various organs and their potential as models for studying the permeability of biological membranes (Zhdanov, Kadenatsi, Moshikovskii, Lavretskaya, & Piruzyan, 1979).
Synthesis of Hindered Piperidine Derivatives : Research has been conducted on creating hindered piperidine derivatives with unique functional groups for various applications. These compounds show photochemical and thermal stability, indicating their potential in diverse industrial applications (Morimura, Horiuchi, Tamura, & Yoshioka, 1980).
Antioxidative Activity Relationship : The structure and antioxidative activity relationship of piperidine nitroxides have been explored, showing their efficacy in inhibiting malondialdehyde generation and antagonizing H2O2-induced haemolysis. These findings are significant in understanding their potential as antioxidants (Li, Zhang, Wu, Gao, & Zheng, 2006).
Chemical Synthesis and Modification : Studies on the effective substitution of piperidine nitroxyl radical by carbonyl compounds have been performed. These findings are crucial in the synthesis of nitroxyl radicals, which have applications as antioxidants and in other fields (Sakai, Yamada, Yamasaki, Kinoshita, Mito, & Utsumi, 2010).
Biomedical Applications : The stability and transformation of tetramethyl and tetraethyl-substituted piperidine nitroxides in biological systems have been investigated, particularly in the context of their use in spectroscopic and imaging studies (Babic, Orio, & Peyrot, 2020).
Polymer Degradation and Stability : Research has also focused on the interactions of hindered piperidine compounds with phenolic antioxidants during the thermal processing of polypropylene. This is crucial for understanding the stability and degradation processes of polymers (Allen, 1980).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,6,6-tetramethyl-1,3-dihydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2)6-5-7-9(3,4)10-8/h5-6,10H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUNXCLPOKBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150034 | |
| Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
CAS RN |
1124-69-2 | |
| Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)












